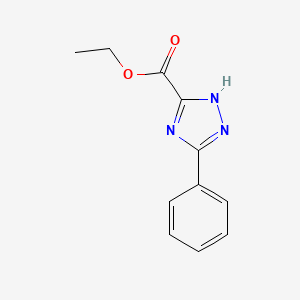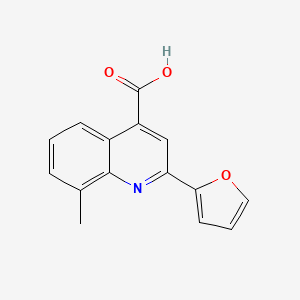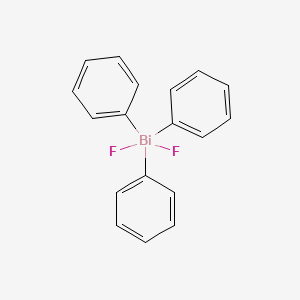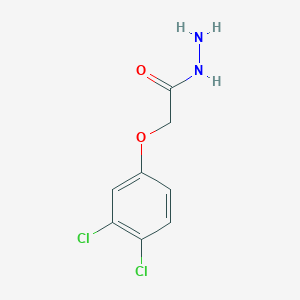
3,5-Dimethyl-4-methoxyphenylboronic acid
概要
説明
3,5-Dimethyl-4-methoxyphenylboronic Acid is a chemical compound with the molecular formula C9H13BO3 . It is a white to pale brown crystalline powder . It is used in laboratory chemicals .
Synthesis Analysis
This compound is used as a reactant in various reactions. It is used in the preparation of biologically and pharmacologically active molecules, Suzuki and Stille cross-coupling reactions, Mizoroki-Heck arylation, Baeyer-Villiger oxidation, and Rhodium-catalyzed asymmetric conjugate addition reactions .Molecular Structure Analysis
The molecular weight of 3,5-Dimethyl-4-methoxyphenylboronic Acid is 180.01 . The molecular structure can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis
3,5-Dimethyl-4-methoxyphenylboronic Acid is used as a reactant in various chemical reactions. It is used in the palladium-catalyzed Suzuki coupling reactions . It is also used as a co-extractant in the combination with modified Aliquat 336 for the extraction of xylose, glucose, and fructose from aqueous solutions .Physical And Chemical Properties Analysis
3,5-Dimethyl-4-methoxyphenylboronic Acid is a solid substance with an appearance of off-white color . It has a melting point range of 203 - 204 °C .科学的研究の応用
Suzuki Coupling Reactions
This compound is used as a reactant in palladium-catalyzed Suzuki coupling reactions . Suzuki coupling is a powerful tool for creating carbon-carbon bonds, which is a key process in organic synthesis.
Stille Cross-Coupling Reaction
It is also used in Stille cross-coupling reactions . This reaction is a powerful method for forming carbon-carbon bonds, particularly in complex molecule synthesis.
Mizoroki-Heck Arylation
The compound is used in Mizoroki-Heck arylation . This reaction is a useful method for the formation of carbon-carbon double bonds, which is a crucial step in many organic synthesis processes.
Baeyer-Villiger Oxidation
It is used in Baeyer-Villiger oxidation . This reaction is a powerful tool for the conversion of ketones to esters or cyclic ketones to lactones.
Rhodium-Catalyzed Asymmetric Conjugate Addition Reactions
The compound is used in rhodium-catalyzed asymmetric conjugate addition reactions . This reaction is a powerful method for the formation of carbon-carbon bonds in an enantioselective manner.
Extraction of Sugars
It acts as a co-extractant in combination with modified Aliquat 336 for the extraction of xylose, glucose, and fructose from aqueous solutions . This application is particularly relevant in the field of biochemistry and food science.
Preparation of Biologically Active Molecules
It is used in the preparation of biologically and pharmacologically active molecules . This is particularly important in drug discovery and development.
Preparation of Penultimate Methyl Ester
It is used as a reactant to prepare penultimate methyl ester . This is a key step in many organic synthesis processes, particularly in the production of ester-based compounds.
作用機序
Target of Action
The primary target of 3,5-Dimethyl-4-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of biologically and pharmacologically active molecules .
Pharmacokinetics
It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Result of Action
The result of the action of 3,5-Dimethyl-4-methoxyphenylboronic acid is the formation of new carbon-carbon bonds . This leads to the creation of biologically and pharmacologically active molecules .
Action Environment
The action of 3,5-Dimethyl-4-methoxyphenylboronic acid is influenced by environmental factors such as temperature and atmospheric conditions . The compound is stable and effective in an inert atmosphere and at temperatures between 2-8°C .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
将来の方向性
The future directions of 3,5-Dimethyl-4-methoxyphenylboronic Acid could involve its increased use in various chemical reactions, particularly in the synthesis of biologically and pharmacologically active molecules . Its role in Suzuki-Miyaura coupling reactions suggests potential applications in the formation of carbon-carbon bonds, which is a key process in organic synthesis .
特性
IUPAC Name |
(4-methoxy-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUCSPWZHRVOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396836 | |
| Record name | 3,5-Dimethyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
301699-39-8 | |
| Record name | 3,5-Dimethyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethyl-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)







